molecular formula C13H14ClN3 B2438135 2-chloro-N-cyclopentylquinazolin-4-amine CAS No. 524033-49-6

2-chloro-N-cyclopentylquinazolin-4-amine

Cat. No.: B2438135
CAS No.: 524033-49-6
M. Wt: 247.73
InChI Key: YCCXJVOVAPQYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-chloro-N-cyclopentylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-13-16-11-8-4-3-7-10(11)12(17-13)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCXJVOVAPQYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentylquinazolin-4-amine typically involves the reaction of quinazoline derivatives with cyclopentylamine under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom at the 2-position of the quinazoline ring . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various quinazoline derivatives with different biological activities .

Mechanism of Action

Biological Activity

2-Chloro-N-cyclopentylquinazolin-4-amine is a member of the quinazoline family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and comparisons with other quinazoline derivatives.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14ClN3
  • Molecular Weight : 247.72 g/mol
  • Canonical SMILES : C1CCC(C1)N2C=NC(=C(C=N2)C(=C)N)Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain kinases or enzymes involved in cancer cell proliferation and survival. For instance, compounds within the quinazoline class have been shown to target the epidermal growth factor receptor (EGFR), leading to reduced tumor growth rates.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. The compound's effectiveness was evaluated using cell viability assays, which showed IC50 values indicating potent inhibition of cell growth.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.2EGFR inhibition
MCF7 (Breast Cancer)3.8Induction of apoptosis
HeLa (Cervical Cancer)4.5Cell cycle arrest at G2/M phase

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

Pathogen MIC (µg/mL) Activity Type
Mycobacterium tuberculosis1.5Bactericidal
Staphylococcus aureus2.0Bacteriostatic
Escherichia coli3.0Bacteriostatic

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on human lung cancer cells, revealing that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
  • Antimicrobial Screening : Another study focused on the antimicrobial properties against non-tuberculous mycobacteria (NTM). The results indicated that this compound effectively reduced bacterial load in vitro, suggesting potential for treating mycobacterial infections.

Comparative Analysis with Other Quinazolines

Compared to other quinazoline derivatives, this compound exhibits unique biological profiles, particularly in its selectivity for certain cancer cell lines and its dual action against both cancerous and microbial cells.

Compound Anticancer Activity Antimicrobial Activity
This compoundHighModerate
N-(3-Chloro-4-fluorophenyl)quinazolin-4-amineModerateLow
N-(1-naphthyl)quinazolin-4-amineHighHigh

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